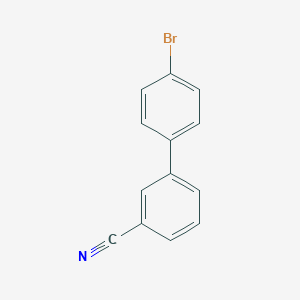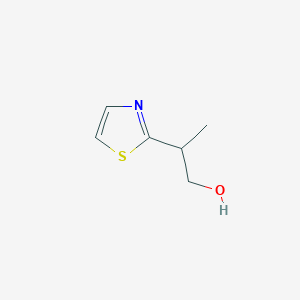
2-(Thiazol-2-yl)propan-1-ol
Descripción general
Descripción
2-(Thiazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-(Thiazol-2-yl)propan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used as a precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and antifungal agents.
Mecanismo De Acción
The mechanism of action of 2-(Thiazol-2-yl)propan-1-ol is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-(Thiazol-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to possess antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Thiazol-2-yl)propan-1-ol in lab experiments include its ease of synthesis, low cost, and high purity. The compound is also stable and can be easily stored for long periods. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the use of 2-(Thiazol-2-yl)propan-1-ol in scientific research. One potential direction is the development of new anti-inflammatory and anti-cancer agents based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other cellular processes and enzymes. Additionally, the compound's potential as a therapeutic agent for various diseases and conditions should be further explored. Finally, the development of new synthesis methods for the compound could lead to improved yields and higher purity, making it more attractive for industrial applications.
Conclusion:
In conclusion, 2-(Thiazol-2-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is widely used as a building block in the synthesis of various organic compounds and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. While there are limitations to using the compound in lab experiments, its ease of synthesis, low cost, and high purity make it an attractive option for scientific research. Further investigation into the compound's potential applications and development of new synthesis methods could lead to exciting new discoveries in the field of organic chemistry.
Propiedades
Número CAS |
191725-68-5 |
|---|---|
Nombre del producto |
2-(Thiazol-2-yl)propan-1-ol |
Fórmula molecular |
C6H9NOS |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NOS/c1-5(4-8)6-7-2-3-9-6/h2-3,5,8H,4H2,1H3 |
Clave InChI |
WWCFPXURNYAXHJ-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CS1 |
SMILES canónico |
CC(CO)C1=NC=CS1 |
Sinónimos |
2-Thiazoleethanol, -bta--methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

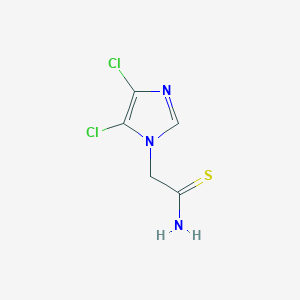
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
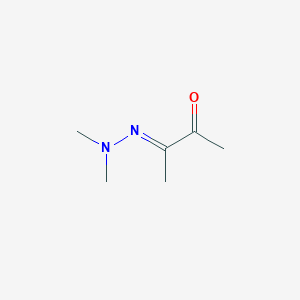
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
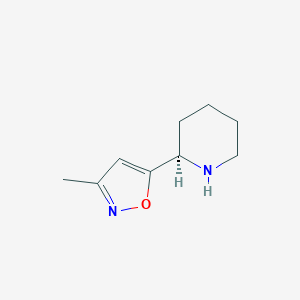

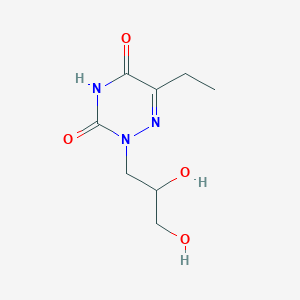
![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




